3-Chloro-5-fluoro-2-hydrazinylpyridine

Description

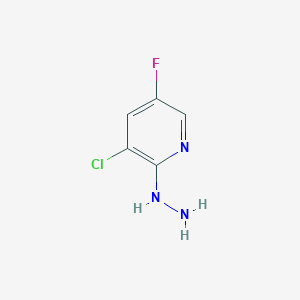

3-Chloro-5-fluoro-2-hydrazinylpyridine (CAS: 1388037-08-8) is a halogenated pyridine derivative with a hydrazine substituent at the 2-position. Its molecular formula is C₅H₄ClF₂N₃, and it is characterized by a pyridine ring substituted with chlorine (3-position), fluorine (5-position), and a hydrazinyl group (2-position). This compound is primarily used in medicinal chemistry as a precursor for synthesizing heterocyclic scaffolds, particularly in antiviral and anticancer drug discovery . The hydrazine moiety enhances nucleophilicity, enabling coupling reactions with carbonyl compounds or electrophilic agents, while the chloro and fluoro groups improve metabolic stability and binding affinity in target interactions .

Properties

IUPAC Name |

(3-chloro-5-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClFN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLHQQLZQDBFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856987 | |

| Record name | 3-Chloro-5-fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388037-08-8 | |

| Record name | 3-Chloro-5-fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Hydrazinolysis of Halogenated Pyridines

A straightforward and efficient method involves reacting 2-fluoro-3-chloropyridine with hydrazine hydrate under mild conditions.

Method Summary:

- Starting materials: 2-fluoro-3-chloropyridine and hydrazine hydrate

- Solvent: Alcohol solvents such as ethanol or methanol

- Conditions: Room temperature reaction for 3–5 hours

- Work-up: Removal of solvent by rotary evaporation and drying

- Outcome: High yield (~99.5%) and high purity (~99.95%) product without need for heating reflux

- Simple operation without heating flux

- High yield and purity

- Mild reaction conditions suitable for laboratory and small-scale synthesis

This method is particularly advantageous for 3-chloro-5-fluoro-2-hydrazinylpyridine due to the presence of the fluoro substituent, which facilitates nucleophilic aromatic substitution at the 2-position by hydrazine.

Hydrazinolysis of 2,3-Dichloropyridine Derivatives

Another related approach involves the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine via hydrazine hydrate reflux in organic solvents such as N,N-dimethylpropanolamine or N,N-dimethylformamide.

- Reagents: 2,3-dichloropyridine and 80% hydrazine hydrate

- Solvent: N,N-dimethylpropanolamine or N,N-dimethylformamide

- Conditions: Reflux at ~130 °C for 10 hours under nitrogen atmosphere

- Work-up: Cooling to 25 °C, crystallization, centrifugation, washing, drying under vacuum at 60 °C

- Yields and Purity: Yield 90–95%, purity 99.2–99.7%

This method provides a high-purity product suitable for further functionalization, though it requires higher temperature and longer reaction times compared to direct hydrazinolysis of fluorochloropyridines.

Comparative Summary of Preparation Methods

Research Findings and Practical Considerations

- Reaction Monitoring: HPLC analysis is critical for determining reaction completeness, especially in sulfonation steps to ensure residual starting material is below 2%.

- Catalyst Selection: Heavy metal sulfates improve sulfonation efficiency; Pt/C and Pd/C catalysts are used in hydrogenation steps for related intermediates.

- Solvent Choice: Dialkyl sulfates act as both solvents and sulfonating agents; organic solvents like toluene and xylene facilitate hydrazinolysis and product isolation.

- Purification: Vacuum rectification and recrystallization ensure high purity; drying under reduced pressure at moderate temperatures prevents decomposition.

- Safety and Scalability: The sulfonation-hydrazinolysis method offers safer, milder conditions suitable for industrial scale, while direct hydrazinolysis is preferred for lab-scale due to simplicity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluoro-2-hydrazinylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions at the halogenated positions can yield a variety of substituted pyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Pyridine N-oxides

Reduction Products: Amines

Substitution Products: Various substituted pyridines

Scientific Research Applications

3-Chloro-5-fluoro-2-hydrazinylpyridine is used in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biological systems and pathways.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

3-Chloro-5-fluoro-2-hydrazinylpyridine is similar to other halogenated pyridines, such as 2-chloro-5-fluoropyridine and 3-chloro-2-hydrazinylpyridine. its unique combination of chlorine, fluorine, and hydrazine groups makes it distinct in terms of reactivity and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Chloro-5-fluoro-2-hydrazinylpyridine with analogs based on substituents, reactivity, and applications:

Key Observations:

Substituent Effects on Reactivity: The hydrazine group in this compound allows for condensation reactions to form azoles or triazines, unlike the methylhydrazine analog (CAS: 138907-68-3), which exhibits reduced nucleophilicity due to steric hindrance .

Biological Activity: this compound shares structural motifs with antiviral agents like 3'-fluoro-2',3'-dideoxyuridine (FddUrd), where halogen atoms (Cl, F) improve target binding and resistance to enzymatic degradation . The trifluoromethyl group in 3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine enhances membrane permeability, making it suitable for agrochemical applications .

Physical Properties: 2-Amino-5-chloropyridine (MP: 133–136°C) has a higher melting point than hydrazine derivatives due to stronger hydrogen bonding from the amino group . Fluoro substituents generally reduce melting points compared to chloro analogs, as seen in 3-Fluoro-5-hydrazinylpyridine (CAS: 1318760-55-2), which is stored at 2–8°C .

Biological Activity

3-Chloro-5-fluoro-2-hydrazinylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 5-position of the pyridine ring, along with a hydrazinyl group at the 2-position. This unique structural configuration contributes to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with electrophilic centers in proteins and nucleic acids. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may exhibit significant antimicrobial activity as well.

- Anticancer Potential : Preliminary studies indicate that compounds with hydrazinyl groups can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

In Vitro Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, research has demonstrated that related compounds exhibit potent inhibitory effects on various cancer cell lines, indicating potential anticancer properties.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CDK2/Cyclin A | 2.3 | |

| Related Hydrazine Derivative | Various Cancer Cell Lines | Varies |

Case Studies

- Antimalarial Activity : A study on hydrazone derivatives showed promising antimalarial activity against Plasmodium falciparum. Although not directly studied in this compound, the structural similarities suggest potential efficacy against malaria .

- Antiviral Properties : Compounds similar in structure have been evaluated for their antiviral activities, particularly against viruses involved in respiratory infections. The mechanism often involves inhibition of viral replication pathways.

Applications in Medicinal Chemistry

Given its structural features, this compound is positioned as a candidate for drug development in several therapeutic areas:

- Cancer Therapy : Its ability to inhibit key enzymes involved in tumor growth makes it a target for further investigation in oncology.

- Infectious Diseases : The antimicrobial properties suggest potential use in treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.